molecular formula C5H2ClF3O2S2 B2771908 3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)- CAS No. 1034047-33-0

3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-

Cat. No. B2771908
M. Wt: 250.63
InChI Key: WPNKLVLVSSHXED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of a thiophene ring, a sulfonyl chloride group, and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the ring .


Physical And Chemical Properties Analysis

These compounds are typically solid at room temperature and have a molecular weight in the range of 300-400 g/mol . They may also have a boiling point in the range of 85-87 degrees Celsius .

Scientific Research Applications

Electrophilic Trifluoromethylthiolation

Trifluoromethanesulfinyl chloride (CF3 SOCl) serves as a novel reagent for C-H trifluoromethylthiolation of indoles, thiophenes, and ketones under catalyst-free conditions. This reagent enables the functionalization of benzothiophenes, benzofurans, and indenes, demonstrating its utility in introducing trifluoromethylthiol groups into various substrates, which can be crucial for developing pharmaceuticals and agrochemicals due to the electron-withdrawing nature of the trifluoromethylthiol group (Jiang et al., 2018).

Asymmetric Alkylation

The compound has found use in the asymmetric alkylation of N-toluenesulfonylimines with dialkylzinc reagents catalyzed by copper-chiral amidophosphine. This showcases its role in synthesizing enantioselective compounds, a critical aspect of drug development and synthesis of active pharmaceutical ingredients (Soeta et al., 2003).

Palladium-Catalyzed Trifluoromethylation

It plays a role in palladium-catalyzed trifluoromethylation of aryl chlorides, providing a method for adding trifluoromethyl groups to a wide range of substrates. This process is vital for modifying the properties of organic molecules to enhance their pharmacological activities (Cho et al., 2010).

Oxidative Coupling Reactions

3-Substituted thiophenes undergo regioselective oxidative coupling reactions, highlighting its potential in creating complex molecules with specific functional groups. These reactions can lead to novel compounds with potential applications in material science and pharmaceuticals (Schnapperelle et al., 2011).

Inhibitors of Class II Histone Deacetylases

5-Aryl-2-(trifluoroacetyl)thiophenes, related to 3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-, have been identified as potent inhibitors of class II HDAC, suggesting potential therapeutic applications in cancer therapy. The ability to inhibit histone deacetylases represents a crucial strategy for regulating gene expression in cancer cells (Ontoria et al., 2009).

Safety And Hazards

These compounds are typically classified as hazardous. They may cause skin corrosion or irritation and serious eye damage or eye irritation . It’s important to handle these compounds with appropriate safety precautions.

properties

IUPAC Name

5-(trifluoromethyl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNKLVLVSSHXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-

CAS RN

1034047-33-0
Record name 5-(trifluoromethyl)thiophene-3-sulfonyl chloride
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